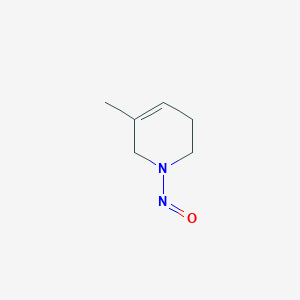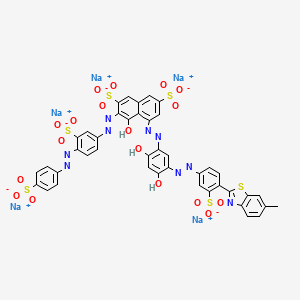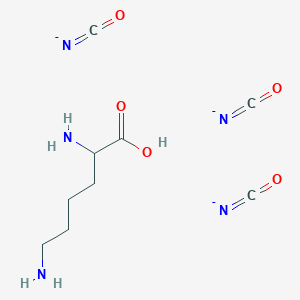
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the broader class of tetrahydropyridines, which are known for their diverse biological activities and synthetic utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine typically involves the nitrosation of 3-methyl-1,2,5,6-tetrahydropyridine. This can be achieved using sodium nitrite in the presence of an acid, such as hydrochloric acid, under controlled temperature conditions . The reaction proceeds through the formation of a nitroso intermediate, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrosating agents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted tetrahydropyridines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. This interaction can trigger a cascade of biochemical events, including the activation or inhibition of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitroso-1,2,3,6-tetrahydropyridine: Similar in structure but differs in the position of the nitroso group.
N-Nitroso-1,2,3,6-tetrahydropyridine: Another related compound with similar nitrosation properties.
Uniqueness
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
75881-15-1 |
|---|---|
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
5-methyl-1-nitroso-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H10N2O/c1-6-3-2-4-8(5-6)7-9/h3H,2,4-5H2,1H3 |
InChI-Schlüssel |
RBZOSFRSKQJQJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCN(C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)



![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)

![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)


